molecular formula C7H15NO3S B1523437 (4-Methanesulfonyloxan-4-yl)methanamine CAS No. 1249253-66-4

(4-Methanesulfonyloxan-4-yl)methanamine

Cat. No. B1523437
M. Wt: 193.27 g/mol
InChI Key: RJIQMOPCHKCLJF-UHFFFAOYSA-N
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Description

“(4-Methanesulfonyloxan-4-yl)methanamine” is a chemical compound with the CAS Number: 1249253-66-4 . It has a molecular weight of 193.27 . The IUPAC name for this compound is [4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl]methanamine .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Oxidation and Sulfone Formation

Research has identified methods for oxidizing methyl (methylthio)methyl sulfoxide, leading to the formation of various sulfone compounds. For example, using hydrogen peroxide in different conditions or potassium permanganate results in the production of bis(methylsulfinyl)methane or methyl (methylthio)methyl sulfone, showcasing the compound's reactivity and potential in synthesis pathways (Ogura, Suzuki, & Tsuchihashi, 1980).

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, closely related to the compound of interest, is a significant intermediate in sulfur cycling. It is utilized by aerobic bacteria as a sulfur source and supports growth in specialized methylotrophs. The oxidation of methanesulfonate, initiated by methanesulfonate monooxygenase, highlights the compound's role in microbial energy metabolism and environmental sulfur cycling (Kelly & Murrell, 1999).

Methanogenesis and Methane Activation

Studies on methanogenesis reveal the enzymatic mechanisms by which methane is produced, such as through the action of methanol:2-mercaptoethanesulfonic acid methyltransferase. These insights contribute to our understanding of methane's role in the carbon cycle and its production in anaerobic environments (van der Meijden et al., 1983). Additionally, research on methane activation without metal catalysts presents novel pathways for methane utilization, potentially informing sustainable chemical synthesis strategies (de Petris et al., 2009).

Renewable Methane Production

Innovations in catalyst design, such as Ni/CeO2 catalysts, demonstrate the potential for efficient conversion of CO2 to renewable methane, emphasizing the importance of methane as a sustainable energy carrier (Lin et al., 2021). This research aligns with global efforts to utilize methane for energy storage and reduce greenhouse gas emissions.

Methanesulfonic Acid Hydrolysis for Analytical Applications

The application of methanesulfonic acid in protein hydrolysis for analytical purposes, such as the determination of seleno-methionine in biological samples, illustrates its utility in enhancing analytical methodologies (Wrobel et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-methylsulfonyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(9,10)7(6-8)2-4-11-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQMOPCHKCLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methanesulfonyloxan-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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